

2-Chloro-4-fluoro-5-methylpyridine chemical properties

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-methylpyridine

CAS No.: 1227574-24-4

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An In-depth Technical Guide to **2-Chloro-4-fluoro-5-methylpyridine**: Properties, Reactivity, and Applications

Introduction

2-Chloro-4-fluoro-5-methylpyridine is a halogenated pyridine derivative that has emerged as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 5-position, imparts a distinct reactivity profile that is highly sought after in the development of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile intermediate, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. The strategic placement of its functional groups makes it an invaluable synthon for introducing the fluorinated methylpyridine scaffold into a wide range of biologically active molecules.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are foundational to its application in synthesis. They dictate solubility, reactivity, and handling requirements.

Core Chemical Properties

The fundamental properties of **2-Chloro-4-fluoro-5-methylpyridine** are summarized in the table below. These data are essential for stoichiometric calculations, reaction setup, and safety assessments.

Property	Value	Source
IUPAC Name	2-chloro-4-fluoro-5-methylpyridine	[1]
CAS Number	1227574-24-4	[2][3]
Molecular Formula	C ₆ H ₅ ClFN	[1][2]
Molecular Weight	145.56 g/mol	[1][2]
Appearance	Not explicitly stated, but related compounds are colorless to pale yellow liquids or solids	[4]
XLogP3	2.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of **2-Chloro-4-fluoro-5-methylpyridine**. While a dedicated public spectrum for this specific CAS number is not readily available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.[5]

- ^1H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The methyl group will appear as a singlet in the aliphatic region (typically around 2.3 ppm). The proton at C6 will likely be a doublet due to coupling with the fluorine at C4, and the proton at C3 will be a singlet.
- ^{13}C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms of the molecule. The carbons bonded to the electronegative chlorine and fluorine atoms (C2 and C4) will be shifted downfield.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) at m/z 145.56. A characteristic isotopic pattern for chlorine (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio) will be observed, confirming the presence of a single chlorine atom.

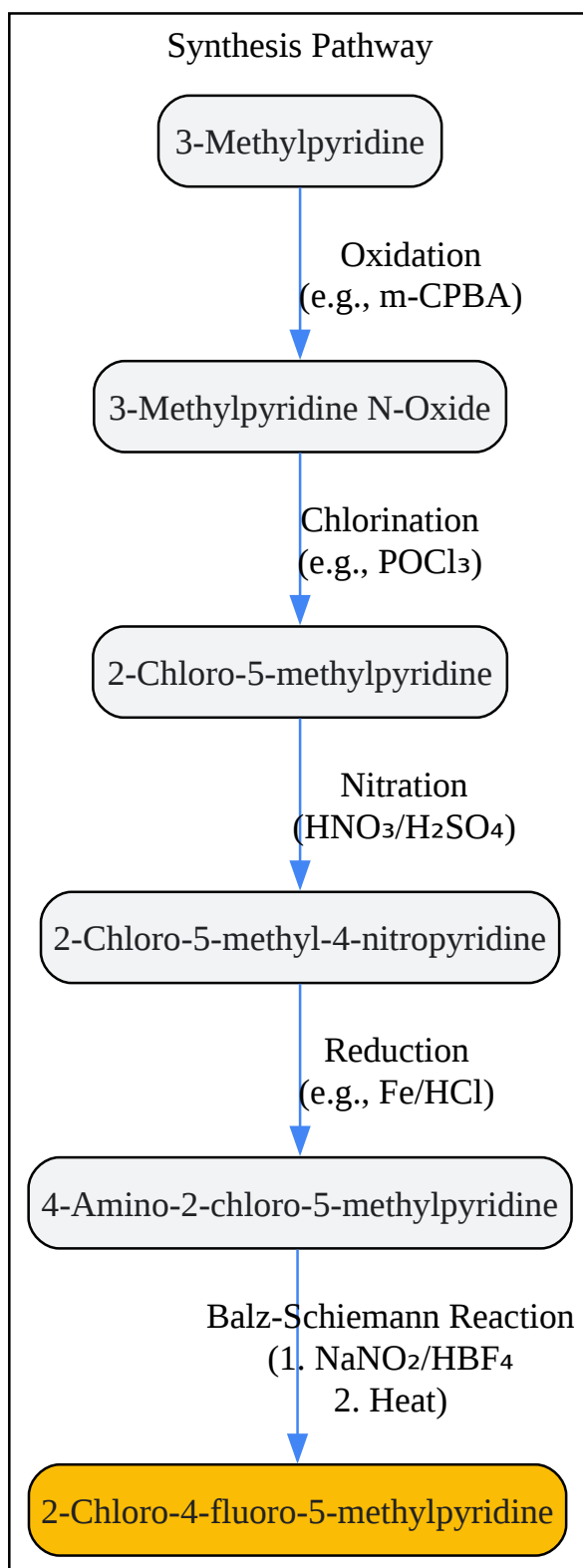
Synthesis of 2-Chloro-4-fluoro-5-methylpyridine

The synthesis of substituted pyridines often involves multi-step sequences starting from more common precursors. A plausible synthetic route to **2-Chloro-4-fluoro-5-methylpyridine** can be designed based on established methodologies for the synthesis of related halopyridines, such as the chlorination of pyridine N-oxides or the direct halogenation of pyridine rings.^{[6][7][8]}

A common strategy involves the initial synthesis of a substituted pyridine precursor, followed by sequential halogenation steps. For instance, starting from 3-methylpyridine (β -picoline), one could envision an oxidation to the N-oxide, followed by chlorination and subsequent fluorination.

Conceptual Synthesis Workflow

The following diagram illustrates a potential pathway for the synthesis of the target compound. This approach leverages known transformations in pyridine chemistry.



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Caption: Conceptual synthesis pathway for **2-Chloro-4-fluoro-5-methylpyridine**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on analogous transformations.^{[6][9]}

- Step 1: Synthesis of 2-Chloro-5-methylpyridine. 3-Methylpyridine N-Oxide is reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-Chloro-5-methylpyridine.^[6] This reaction proceeds via rearrangement and is a standard method for introducing a chlorine atom at the 2-position of a pyridine ring.
- Step 2: Nitration. The resulting 2-Chloro-5-methylpyridine is subjected to nitration using a mixture of nitric acid and sulfuric acid. This introduces a nitro group, likely at the 4-position, to give 2-chloro-5-methyl-4-nitropyridine.
- Step 3: Reduction. The nitro group is then reduced to an amino group using a reducing agent such as iron in acidic medium, yielding 4-amino-2-chloro-5-methylpyridine.^[9]
- Step 4: Fluorination (Balz-Schiemann Reaction). The amino group is converted to a diazonium salt using sodium nitrite in the presence of tetrafluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is then heated to decompose, replacing the diazonium group with a fluorine atom to afford the final product, **2-Chloro-4-fluoro-5-methylpyridine**.

Chemical Reactivity and Synthetic Utility

The reactivity of **2-Chloro-4-fluoro-5-methylpyridine** is dominated by the halogen substituents on the electron-deficient pyridine ring. The chlorine atom at the C2 position is particularly activated towards nucleophilic aromatic substitution (S_NAr) due to the electron-withdrawing effect of the ring nitrogen.

Nucleophilic Aromatic Substitution (S_NAr)

The C2-Cl bond is the primary site for nucleophilic attack. The electron-deficient nature of the pyridine ring stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. The reactivity order for leaving groups in S_NAr on pyridines is generally F > Cl > Br > I, but this can be influenced by reaction conditions.^[10] However, the C2 position is often more reactive than the C4 position in nucleophilic substitutions on pyridines.^[11]

Common nucleophiles include:

- Amines (R-NH₂): To form 2-amino-4-fluoro-5-methylpyridine derivatives.
- Alkoxides (R-O⁻): To synthesize 2-alkoxy-4-fluoro-5-methylpyridine ethers.
- Thiols (R-S⁻): To produce 2-thioether-4-fluoro-5-methylpyridine compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C and C-N bonds.[12] This capability is essential for building molecular complexity in pharmaceutical and agrochemical synthesis.

- Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form 2-aryl- or 2-alkyl-4-fluoro-5-methylpyridines.[13]
- Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) to introduce alkynyl groups at the 2-position.
- Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a strong base to form C-N bonds.

Reactivity Overview Diagram

The following diagram summarizes the key reactive sites of **2-Chloro-4-fluoro-5-methylpyridine**.

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